molecular formula C16H14O3 B3049588 Methyl 2-(2-methylbenzoyl)benzoate CAS No. 21147-26-2

Methyl 2-(2-methylbenzoyl)benzoate

Cat. No. B3049588
CAS RN: 21147-26-2
M. Wt: 254.28 g/mol
InChI Key: HFCIXDZCBXKGQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Asymmetric Transfer Hydrogenation : It can be prepared through an asymmetric transfer hydrogenation reaction in propanol using a Ruthenium catalyst .
  • Reaction with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) : During the reaction between methyl benzoate and LiTMP at low temperatures (around -117°C), Methyl 2-(2-methylbenzoyl)benzoate is formed as one of the reaction products .
  • Thionyl Chloride Reaction : Another method involves the reaction between the corresponding 2-substituted benzoic acid and thionyl chloride in methanol .

Physical And Chemical Properties Analysis

  • Melting Point : Methyl 2-(2-methylbenzoyl)benzoate melts in the range of 48-53°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-(2-methylbenzoyl)benzoate is involved in various chemical synthesis processes and reactions. For example:

  • It plays a role in the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate via continuous-flow diazotization, demonstrating the potential of inhibiting parallel side reactions in a flow reactor (Yu et al., 2016).
  • The compound is part of hydrolysis and saponification studies of methyl benzoates, showing the feasibility of partial hydrolysis or quantitative saponification under certain conditions (Alemán et al., 1999).

Molecular and Structural Studies

  • Methyl 2-(2-methylbenzoyl)benzoate has been studied for selective benzoylation at the cis 2',3'-diols of protected ribonucleosides , facilitating new approaches in solid-phase synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).
  • It is also involved in crystal engineering studies , particularly in understanding phase transitions in structures under high pressure (Johnstone et al., 2010).

Applications in Materials Science

  • Methyl 2-(2-methylbenzoyl)benzoate's derivatives have been studied in the context of polymer science , especially in the development of conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries (Wang et al., 2017).

Biological and Ecological Studies

  • In the field of biology, the compound has been studied for its role in insecticidal activities , as seen in the context of managing pests like the red imported fire ants (Chen et al., 2018).
  • Additionally, studies on Arabidopsis glycosyltransferases have explored the enzymatic activities of benzoates and their derivatives, providing insights into plant metabolism and potential biotechnological applications (Lim et al., 2002).

properties

IUPAC Name

methyl 2-(2-methylbenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCIXDZCBXKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344352
Record name Methyl 2-(2-methylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methylbenzoyl)benzoate

CAS RN

21147-26-2
Record name Methyl 2-(2-methylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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